molecular formula C10H7ClN2O B1326334 3-(2-Chloropyrimidin-4-yl)phenol CAS No. 937271-43-7

3-(2-Chloropyrimidin-4-yl)phenol

Cat. No.: B1326334
CAS No.: 937271-43-7
M. Wt: 206.63 g/mol
InChI Key: FBHTXOQEDBGING-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)phenol is an organic compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol. This compound has garnered attention in recent years due to its unique properties and potential for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)phenol typically involves the reaction of 2,4-dichloropyrimidine with (3-hydroxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dioxane, with potassium fluoride dihydrate as a base, under an inert atmosphere at elevated temperatures . The reaction mixture is then purified by recrystallization from ethyl acetate to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium fluoride dihydrate for substitution reactions.

    Solvents: Dioxane, ethanol, and ethyl acetate are commonly used.

Major Products Formed

    Biaryl Derivatives: Formed through coupling reactions.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidin-4-yl)phenol: Similar structure but with different substitution patterns.

    4-Chloropyrimidin-2-yl)phenol: Another isomer with distinct chemical properties.

Uniqueness

3-(2-Chloropyrimidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHTXOQEDBGING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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